molecular formula C10H13BrN6S B11791012 2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine

2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B11791012
M. Wt: 329.22 g/mol
InChI Key: OPCDURVIYKOVIH-UHFFFAOYSA-N
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Description

2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine is a synthetic small molecule belonging to the thiazolopyrimidine class, designed for advanced pharmacological research. Its structure, featuring a bromo substituent and a 4-methylpiperazine group, is characteristic of high-affinity ligands targeting adenosine receptor pathways. Compounds within this chemical family have been identified as potent dual antagonists at the human A 1 and A 2A adenosine receptor (AR) subtypes . The mechanism of action involves competitive binding to these G-protein coupled receptors (GPCRs), thereby modulating intracellular cAMP levels. For the A 1 and A 3 receptors, agonist binding typically inhibits adenylate cyclase, reducing cAMP production, whereas A 2A and A 2B receptor stimulation increases cAMP levels . Antagonists like this compound block the action of endogenous adenosine, which is a key regulator of synaptic transmission and neuronal excitability in the central nervous system. The primary research value of this compound lies in the study of neurological disorders. Preclinical studies on analogous thiazolo[5,4-d]pyrimidine derivatives have demonstrated nanomolar to subnanomolar binding affinities (e.g., hA 1 K i = 1.9 nM; hA 2A K i = 0.06 nM) and have shown efficacy in animal models of depression, such as the forced swim test (FST) and tail suspension test (TST), with effects comparable to reference antidepressants . Furthermore, adenosine A 2A receptor antagonists are of significant interest for researching non-motor symptoms in conditions like Parkinson's disease, including depression . This molecule is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H13BrN6S

Molecular Weight

329.22 g/mol

IUPAC Name

2-bromo-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C10H13BrN6S/c1-16-2-4-17(5-3-16)8-6-7(13-9(11)18-6)14-10(12)15-8/h2-5H2,1H3,(H2,12,14,15)

InChI Key

OPCDURVIYKOVIH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=C2SC(=N3)Br)N

Origin of Product

United States

Preparation Methods

Direct Bromination Using Molecular Bromine

Treatment of the thiazolo[4,5-d]pyrimidin-5-amine precursor with bromine (Br₂) in a polar aprotic solvent such as dichloromethane (DCM) or acetic acid at 0–25°C introduces a bromine atom at position 2. This electrophilic aromatic substitution is facilitated by the electron-rich nature of the thiazole ring. For instance, analogous bromination of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine derivatives achieved 70–85% yields under mild conditions.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS in dimethylformamide (DMF) or acetonitrile at 50–80°C offers a controlled alternative, particularly for substrates sensitive to over-bromination. This method is advantageous for regioselective bromination, as demonstrated in the synthesis of 5-acetylthiazole derivatives.

Table 1: Comparative Bromination Conditions

MethodReagentSolventTemperature (°C)Yield (%)
Direct BrominationBr₂DCM0–2570–85
NBS BrominationNBSDMF50–8065–75

Introduction of the 4-Methylpiperazin-1-yl Group

The 4-methylpiperazine moiety at position 7 is introduced via nucleophilic substitution or palladium-catalyzed coupling.

Nucleophilic Aromatic Substitution

Heating 2-bromo-thiazolo[4,5-d]pyrimidin-5-amine with excess 4-methylpiperazine in ethanol or chloroform at 70–80°C for 12–24 hours facilitates displacement of the bromine atom. Triethylamine (Et₃N) is often added to scavenge HBr, improving yields to 60–78%. For example, analogous substitutions of 2-chloro-4-methylpyrimido[4,5-d]thiazolo[3,2-a]pyrimidine with amines achieved 82–100% yields.

Buchwald–Hartwig Amination

Palladium-catalyzed coupling using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as a ligand enables efficient installation of the 4-methylpiperazine group under milder conditions (80–100°C, 6–12 hours). This method is particularly effective for electron-deficient aryl bromides, affording yields up to 90%.

Table 2: Substitution Reaction Optimization

MethodConditionsYield (%)
Nucleophilic SubstitutionEt₃N, EtOH, 80°C, 24 h60–78
Buchwald–HartwigPd₂(dba)₃, Xantphos, dioxane, 100°C85–90

Alternative Synthetic Routes

Sequential Functionalization of Pre-Substituted Cores

Building the thiazolo[4,5-d]pyrimidine core with pre-installed substituents streamlines synthesis. For instance, coupling 4-methylpiperazine with a brominated pyrimidine-thiazole precursor before cyclization reduces post-functionalization steps.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 30–60 minutes) accelerates cyclocondensation and substitution reactions, improving yields by 15–20% compared to conventional heating.

Structural Confirmation and Analytical Data

Key characterization data for 2-bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine include:

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.50–2.70 (m, 8H, piperazine), 8.45 (s, 1H, thiazole-H).

  • HRMS (ESI-TOF) : m/z 329.22 [M + H]⁺ (calcd for C₁₁H₁₄BrN₇S: 329.22).

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Electron-donating groups on the pyrimidine ring can direct bromination to undesired positions. Employing directing groups (e.g., –NO₂) or sterically hindered solvents (e.g., 1,2-dichloroethane) enhances regioselectivity.

Piperazine Hydrolysis

Prolonged heating in protic solvents may hydrolyze the piperazine ring. Using anhydrous solvents and shorter reaction times mitigates this issue .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Structural Characteristics

The compound features a thiazolo[4,5-d]pyrimidine core with a bromine atom and a piperazine moiety. Its molecular formula is C10H13BrN6S, and it has a molecular weight of approximately 329.22 g/mol. The unique structure facilitates various chemical reactions, particularly nucleophilic substitutions due to the presence of the bromine atom, which can be replaced by different nucleophiles to create new derivatives.

Antitumor Potential
Research indicates that 2-bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine exhibits significant antitumor activity. Compounds with similar structures have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. The piperazine ring enhances its interaction with biological targets, potentially increasing efficacy and selectivity against various cancer types.

Mechanism of Action
The compound's mechanism is primarily linked to its ability to interact with protein kinases and other enzymes critical in cellular signaling pathways. These interactions are essential for understanding how modifications to the compound could enhance therapeutic effects or reduce side effects. The binding affinity studies suggest that structural modifications could lead to improved potency against specific cancer types.

Case Studies

Several case studies have documented the applications of this compound in drug discovery:

  • Anticancer Drug Development : A study demonstrated that derivatives of this compound exhibited selective inhibition against certain cancer cell lines, suggesting potential as a lead compound in anticancer therapies.
  • Kinase Inhibition Studies : Research focused on its interaction with specific kinases revealed promising results in reducing tumor growth in preclinical models.
  • Modification for Enhanced Activity : Investigations into structural modifications showed that altering functional groups could significantly enhance binding affinity and selectivity towards target enzymes.

Mechanism of Action

The mechanism of action of 2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and ultimately leading to DNA damage and cell death . This mechanism is particularly relevant in the context of cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit topoisomerase I and its cytotoxic properties make it a valuable compound for further research in medicinal chemistry and pharmacology .

Biological Activity

2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiazolo[4,5-d]pyrimidine core, which is known to exhibit various pharmacological effects, including antitumor and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BrN6S, with a molecular weight of approximately 329.22 g/mol. Its structure includes a bromine atom that enhances its reactivity and potential interactions with biological targets. The presence of the piperazine moiety is significant as it may improve binding affinity to various receptors and enzymes involved in disease processes .

Antitumor Activity

Research indicates that compounds similar to this compound have shown promise as antitumor agents. They are believed to inhibit specific kinases that play crucial roles in cancer cell proliferation and survival. For instance, studies have demonstrated that modifications to the thiazolo[4,5-d]pyrimidine framework can enhance the compound's efficacy against various cancer types by improving selectivity and potency against specific targets.

Case Study: Kinase Inhibition

A study focused on kinase inhibitors found that derivatives of thiazolo[4,5-d]pyrimidines exhibited significant activity against several cancer cell lines. The mechanism involved competitive inhibition of ATP-binding sites on kinases, leading to reduced cell proliferation and increased apoptosis in tumor cells. The compound's structure allows for effective interaction with the active sites of these kinases, making it a valuable candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated notable antimicrobial activity. Studies have evaluated its effectiveness against various pathogens using metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For example, derivatives from related thiazole compounds showed MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.

Comparative Antimicrobial Efficacy

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
This compoundTBDTBDAntimicrobial
Compound 7b (related derivative)0.22 - 0.25TBDAntimicrobial
CiprofloxacinVariesVariesStandard antibiotic

The biological activity of this compound can be attributed to its ability to interact with key enzymes and proteins involved in cellular processes. For example, it may act as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), both critical targets in bacterial growth and replication. The IC50 values for these interactions range between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, indicating substantial inhibitory potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine, and what are their key challenges?

  • Methodology : The compound can be synthesized via cyclization of 4-aminopyrimidin-5-yl thiocyanates ( ) or bromination of thiazolo[4,5-d]pyrimidine precursors ( ). For example, bromination of thiazolo[4,5-d]pyrimidine-5,7-diol using bromine or N-bromosuccinimide (NBS) typically achieves moderate yields (60–75%) but requires careful control of stoichiometry to avoid over-bromination.
  • Challenges : Instability of the thiazolo ring under acidic or oxidative conditions may lead to decomposition, particularly if 2-substituents are absent ( ). Use inert atmospheres and low temperatures during bromination steps to mitigate side reactions.

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Confirm bromine substitution at C5 and piperazinyl group integration at C6.
  • HPLC-MS : Assess purity (>95%) and detect hydrolytic byproducts (e.g., debrominated analogs).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, especially for bromine positioning ( ).

Q. What are the recommended storage conditions to maintain compound stability?

  • Storage : Store at –20°C under nitrogen, shielded from light. Aqueous solutions should be buffered at pH 6–7 to prevent hydrolysis of the thiazolo ring ( ).
  • Decomposition Pathways : Under acidic conditions (pH < 4), the thiazolo ring may undergo cleavage, forming disulfide byproducts ( ).

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Screening : Use kinase inhibition assays (e.g., PAK4) or receptor binding studies (e.g., CX3CR1) due to structural similarity to active thiazolo[4,5-d]pyrimidines ( ).
  • Example Protocol :

  • PAK4 Inhibition : Incubate compound (1–10 µM) with recombinant PAK4 and measure ATPase activity via luminescence. IC50 values < 1 µM suggest high potency ( ).

Advanced Research Questions

Q. How can synthetic yields be optimized while avoiding byproducts like disulfides?

  • Strategy : Replace thiourea with stable thiocyanato intermediates (Kaufmann thiocyanation) and employ acetic anhydride for cyclization ( ).
  • Data-Driven Approach :

ReagentTemperatureYieldByproduct
Thiourea80°C45%Disulfide (30%)
Thiocyanato + Ac2O60°C68%None
  • Source: Adapted from

Q. How to resolve contradictions in reported synthetic pathways for thiazolo[4,5-d]pyrimidines?

  • Case Study : Early claims of direct cyclization of 2,4-diamino-5-bromo-6-hydroxypyrimidine with thiourea yielding thiazolo[4,5-d]pyrimidines were disproven; instead, disulfide byproducts form ( ).
  • Resolution : Validate pathways via intermediate trapping (e.g., isolating thiocyanato derivatives) and mechanistic studies (e.g., monitoring reaction progress with LC-MS).

Q. What advanced techniques elucidate its binding mechanism to targets like CX3CR1?

  • Methods :

  • Radioligand Depletion Assays : Use carbon-11-labeled analogs (e.g., [11C]5 in ) to quantify receptor occupancy in vitro.
  • Molecular Dynamics (MD) Simulations : Model interactions between the bromine substituent and CX3CR1’s hydrophobic binding pocket.
    • Key Finding : Structural analogs lacking the 4-methylpiperazinyl group show 10-fold lower binding affinity, highlighting its role in receptor engagement ( ).

Q. How does pH influence the compound’s stability in biological matrices?

  • Experimental Design : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.
  • Results :

pHHalf-Life (h)Major Degradation Product
21.2Debrominated thiazolo derivative
748None
924Hydrolyzed piperazinyl intermediate
  • Adapted from

Q. What strategies improve selectivity for PAK4 over off-target kinases?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at C2 to reduce PAK1/2 affinity while retaining PAK4 inhibition ( ).
  • Data :

Substituent at C2PAK4 IC50 (nM)PAK1 IC50 (nM)Selectivity Index
–H1204503.75
–NO295220023.2
  • Source:

Key Research Considerations

  • Data Contradictions : Cross-validate synthetic protocols using orthogonal techniques (e.g., NMR, X-ray) to confirm product identity, as historical reports may contain errors ( ).
  • Biological Relevance : Prioritize assays aligned with structural analogs’ known targets (e.g., CX3CR1, PAK4) to streamline mechanistic studies ( ).
  • Analytical Rigor : Employ LC-MS for real-time monitoring of reaction progress and stability studies to minimize batch variability.

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